molecular formula C23H30N4O3 B10854662 2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide

2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide

Cat. No. B10854662
M. Wt: 410.5 g/mol
InChI Key: FMOSGTTYAFQMSD-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for AT-533 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

AT-533 undergoes various chemical reactions, including:

    Oxidation: AT-533 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents to yield reduced forms.

    Substitution: AT-533 can undergo substitution reactions where specific functional groups are replaced with other groups.

    Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions include various derivatives of AT-533 with altered chemical properties.

Scientific Research Applications

Comparison with Similar Compounds

AT-533 is unique in its dual inhibitory effects on heat shock protein 90 and herpes simplex virus. Similar compounds include:

AT-533 stands out due to its potent inhibitory effects and broad range of applications in scientific research and medicine.

properties

Molecular Formula

C23H30N4O3

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(4-hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide

InChI

InChI=1S/C23H30N4O3/c1-13-21-19(11-23(2,3)12-20(21)29)27(26-13)15-6-9-17(22(24)30)18(10-15)25-14-4-7-16(28)8-5-14/h6,9-10,14,16,25,28H,4-5,7-8,11-12H2,1-3H3,(H2,24,30)

InChI Key

FMOSGTTYAFQMSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O

Origin of Product

United States

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